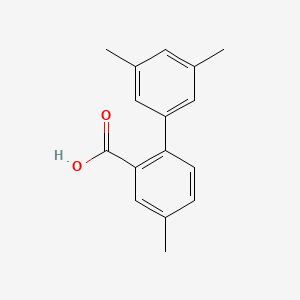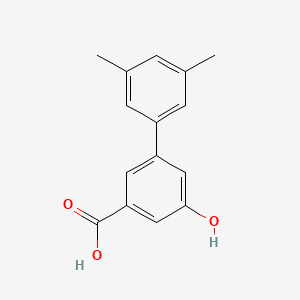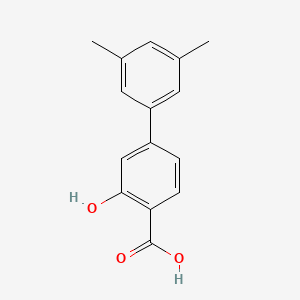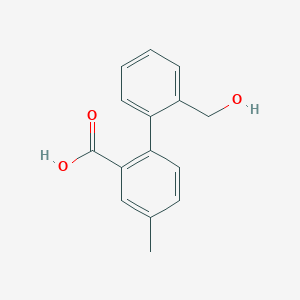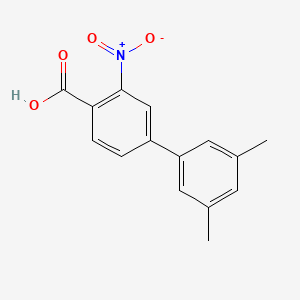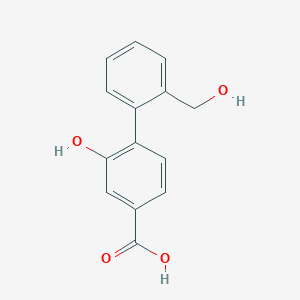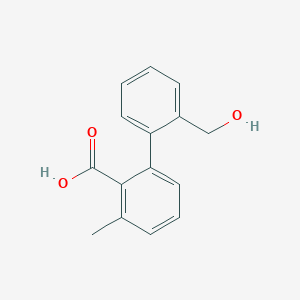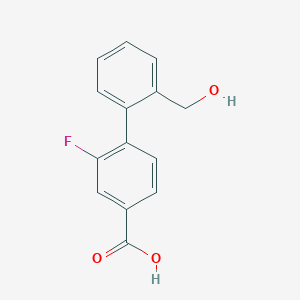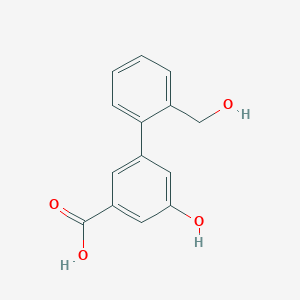
5-Hydroxy-3-(2-hydroxymethylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-3-(2-hydroxymethylphenyl)benzoic acid, commonly referred to as 5-HMB, is a naturally occurring compound found in some fruits, vegetables, grains, and nuts. It is also a metabolite of the amino acid leucine, and is involved in the metabolism of carbohydrates and fats. 5-HMB has been studied for its potential therapeutic benefits, including its ability to help regulate blood sugar levels and reduce inflammation. Additionally, it has been studied for its potential to improve physical performance, reduce fatigue, and enhance cognitive function.
科学研究应用
5-HMB has been studied for its potential therapeutic benefits in a number of different areas. It has been studied for its potential to help regulate blood sugar levels, reduce inflammation, and improve physical performance. Additionally, it has been studied for its potential to reduce fatigue and enhance cognitive function. 5-HMB has also been studied for its potential to treat certain types of cancer, as well as its potential to protect against oxidative stress.
作用机制
The exact mechanism of action of 5-HMB is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and hormones involved in energy metabolism, as well as by modulating the activity of certain neurotransmitters. It is also believed to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
5-HMB has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes involved in energy metabolism, as well as to increase the activity of certain hormones involved in energy metabolism. Additionally, it has been shown to reduce inflammation and oxidative stress, as well as to improve physical performance and reduce fatigue.
实验室实验的优点和局限性
5-HMB has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable at room temperature. Additionally, it is relatively nontoxic and has been shown to have a number of therapeutic benefits. However, there are some limitations to the use of 5-HMB in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in certain types of experiments. Additionally, it is not a very potent compound, which can limit its effectiveness in certain types of experiments.
未来方向
There are a number of potential future directions for 5-HMB research. One potential direction is to further investigate its potential therapeutic benefits, such as its ability to help regulate blood sugar levels and reduce inflammation. Additionally, further research could be done to investigate its potential to treat certain types of cancer, as well as its potential to protect against oxidative stress. Additionally, further research could be done to investigate its potential to improve physical performance, reduce fatigue, and enhance cognitive function. Finally, further research could be done to investigate the exact mechanism of action of 5-HMB and to develop more effective ways to synthesize and use it in laboratory experiments.
合成方法
The synthesis of 5-HMB is a two-step process. The first step involves the reaction of 2-hydroxymethylphenol with hydrochloric acid to form 2-hydroxymethylbenzoic acid. The second step involves the reaction of 2-hydroxymethylbenzoic acid with sodium hydroxide to form 5-HMB. Both of these reactions are carried out under mild conditions and can be performed in a laboratory setting.
属性
IUPAC Name |
3-hydroxy-5-[2-(hydroxymethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-8-9-3-1-2-4-13(9)10-5-11(14(17)18)7-12(16)6-10/h1-7,15-16H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLIJJJVEIOBLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689040 |
Source


|
| Record name | 5-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261969-73-6 |
Source


|
| Record name | 5-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

